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Compound of Interest |

5-bromo-4,4-dimethylpentanoic
Compound Name:

acid
CAS No.: 2680533-78-0
Cat. No.: B6193162

Get Quote

In the landscape of modern organic synthesis and drug development, molecules that offer

multiple points for chemical modification are of paramount importance. 5-bromo-4,4-
dimethylpentanoic acid is a compelling, albeit specialized, bifunctional building block. Its
structure is deceptively simple, yet it combines the reactivity of a carboxylic acid with that of a
sterically-hindered primary alkyl bromide. The presence of a gem-dimethyl group at the C4
position imparts unique steric properties that influence its reactivity and make it a valuable
precursor for introducing quaternary carbon centers—a common motif in bioactive molecules.
This guide provides a comprehensive overview of its properties, plausible synthetic routes, key
reactive pathways, and potential applications for researchers in medicinal chemistry and
materials science.

Core Chemical and Physical Properties

While extensive experimental data for 5-bromo-4,4-dimethylpentanoic acid is not broadly
published, its properties can be reliably predicted based on its structure and comparison with
analogous compounds like 5-bromovaleric acid.[1]
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Property

Value | Description

Source | Basis

IUPAC Name

5-bromo-4,4-dimethylpentanoic

IUPAC Nomenclature

acid
Molecular Formula C7H13BroO:z --
Molecular Weight 209.08 g/mol --
SMILES CC(C)(CBr)CC(=0)0 -
Predicted:
InChiKey BXIVRPTJBYBSNV- Computational
UHFFFAOYSA-N
Expected to be a colorless to )
o Analogy to 5-bromovaleric
Appearance pale yellow liquid or low- )
. . acid[1]
melting solid
N ) Estimated >250 °C (with S
Boiling Point ) N Structure-based estimation
potential decomposition)
Soluble in organic solvents
. (e.g., ether, chloroform, Analogy to 5-bromovaleric
Solubility ) ) )
ethanol); slightly soluble in acid[1]
water
pKa Estimated ~4.8 Analogy to alkanoic acids

Spectroscopic Signature Analysis

e 1H NMR: Key expected signals include a singlet for the two methyl groups (CHs)2C-, a singlet

or sharp doublet for the methylene group adjacent to bromine -CH2zBr, and two triplets for the
methylene groups in the main chain (-CH2CH2COOH). The carboxylic acid proton (-COOH)

would appear as a broad singlet far downfield.

e 13C NMR: Distinctive signals would include the carbonyl carbon (~179 ppm), the carbon

bearing the bromine (~35-45 ppm), the quaternary carbon, and the two methyl carbons.

« Infrared (IR) Spectroscopy: A very broad absorption from ~2500-3300 cm~* characteristic of

the O-H stretch of a carboxylic acid dimer would be prominent. A sharp, strong C=0 stretch
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would appear around 1710 cm~*. A C-Br stretch would be observed in the fingerprint region,
typically 500-600 cm~1.

e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a
single bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M+
and M+2).

Proposed Synthetic Strategies

A direct, single-step synthesis of 5-bromo-4,4-dimethylpentanoic acid is not readily found in
the literature. However, a robust and logical synthetic pathway can be designed from
commercially available starting materials using well-established reactions. The most reliable
strategy involves the oxidation of a corresponding primary alcohol.

Recommended Synthetic Pathway: Oxidation of 5-
bromo-4,4-dimethylpentan-1-ol

This two-step approach begins with the anti-Markovnikov hydrobromination of 4,4-dimethyl-1-
pentene, followed by oxidation of the resulting primary alcohol. A more direct, albeit less
common, starting material would be 4,4-dimethyl-1,5-pentanediol, allowing for selective
bromination. However, the most logical route from a readily available precursor is the oxidation
of 5-bromo-4,4-dimethylpentan-1-ol.
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Caption: Proposed synthesis of the target compound via oxidation.

Experimental Protocol: Jones Oxidation

The oxidation of primary alcohols to carboxylic acids using chromium-based reagents is a
classic and effective method.[2]

Objective: To synthesize 5-bromo-4,4-dimethylpentanoic acid from 5-bromo-4,4-
dimethylpentan-1-ol.

Materials:
e 5-bromo-4,4-dimethylpentan-1-ol

» Jones Reagent (a solution of chromium trioxide in aqueous sulfuric acid)
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Acetone (anhydrous)

Diethyl ether

Magnesium sulfate (anhydrous)

Saturated sodium bicarbonate solution

Brine

Procedure:

e Reaction Setup: Dissolve 5-bromo-4,4-dimethylpentan-1-ol (1 equivalent) in anhydrous
acetone in a round-bottom flask equipped with a magnetic stirrer and an ice-water bath.

o Addition of Oxidant: Cool the solution to 0 °C. Slowly add Jones reagent dropwise via an
addition funnel. The color of the reaction mixture will change from orange to a dark
green/blue precipitate. Monitor the addition rate to maintain the temperature below 10 °C.

o Causality Insight:This exothermic reaction requires careful temperature control to prevent
side reactions and ensure complete oxidation to the carboxylic acid rather than stopping at
the aldehyde intermediate.[2]

» Reaction Completion: After the addition is complete, remove the ice bath and allow the
mixture to stir at room temperature for 2-4 hours, or until TLC analysis shows complete
consumption of the starting material.

e Quench: Add isopropanol dropwise to quench any excess oxidant, indicated by the
persistence of the green color.

o Workup:
o Filter the mixture through a pad of celite to remove chromium salts.
o Transfer the filtrate to a separatory funnel and add an equal volume of water.

o Extract the aqueous layer three times with diethyl ether.
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o Combine the organic extracts and wash with water, followed by brine.

 Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude product. Further purification can be
achieved by vacuum distillation or column chromatography.

Key Chemical Reactivity

The molecule's reactivity is dictated by its two functional groups: the carboxylic acid and the
primary alkyl bromide.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, such as salt formation with
bases, Fischer esterification with alcohols under acidic catalysis, and conversion to more
reactive derivatives like acyl chlorides or amides.[3][4] The steric bulk of the gem-dimethyl
group is located at the y-position relative to the carboxyl group and therefore does not
significantly impede reactions at the carbonyl carbon.

Reactions of the Alkyl Bromide: Steric Hindrance Effects

The bromine atom is attached to a primary carbon. Typically, primary alkyl halides are excellent
substrates for bimolecular nucleophilic substitution (Sn2) reactions.[5] However, the gem-
dimethyl group at the adjacent carbon (the B-position) creates a neopentyl-like structure.

o Expertise Insight:This 3-branching provides significant steric hindrance to the backside
attack required for an Sn2 reaction. Consequently, direct substitution at the C5 position by
external nucleophiles will be exceptionally slow compared to an unbranched analog like 5-
bromovaleric acid. This steric impediment is a critical feature to consider when designing
synthetic routes involving this substrate.

Intramolecular Reactivity: Lactonization

The most significant and synthetically useful reaction of 5-bromo-4,4-dimethylpentanoic acid
IS its propensity to undergo intramolecular cyclization to form a y-lactone. This reaction is highly
favored due to the formation of a stable, five-membered ring.
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The process is typically induced by a non-nucleophilic base, which deprotonates the carboxylic
acid to form the corresponding carboxylate. This carboxylate then acts as an internal
nucleophile, attacking the carbon bearing the bromine in an intramolecular Sn2 reaction.

5-bromo-4,4-dimethyl-
pentanoic acid
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Caption: Mechanism for the base-catalyzed lactonization.

Experimental Protocol: Synthesis of 4,4-dimethyl-y-
valerolactone

Objective: To synthesize 4,4-dimethyl-y-valerolactone via intramolecular cyclization.

Materials:
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e 5-bromo-4,4-dimethylpentanoic acid

¢ Sodium bicarbonate (NaHCO3s) or potassium carbonate (K2CO3)

e Dimethylformamide (DMF) or Acetonitrile (MeCN)

o Diethyl ether

e 1M Hydrochloric acid

e Brine

Procedure:

o Reaction Setup: Dissolve 5-bromo-4,4-dimethylpentanoic acid (1 equivalent) in DMF in a
round-bottom flask.

o Base Addition: Add sodium bicarbonate (1.5 equivalents).

o Trustworthiness Note:Using a weak, non-nucleophilic base like NaHCOs is crucial. A
strong base like NaOH could promote competing elimination reactions or hydrolysis of the
solvent. The base's role is solely to deprotonate the acid, creating the internal nucleophile
needed for cyclization.[6]

» Heating: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction
progress by TLC, observing the disappearance of the starting material.

o Workup:

o Cool the reaction to room temperature and pour it into a separatory funnel containing
water.

o Extract the aqueous layer three times with diethyl ether.

o Combine the organic extracts and wash with 1M HCI (to remove any remaining base),
followed by water and then brine.
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 Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. The resulting crude lactone can be purified by vacuum distillation.

Applications in Drug Development and Materials
Science

o Scaffold for Bioactive Molecules: The resulting 4,4-dimethyl-y-valerolactone is a valuable
scaffold. Lactone rings are prevalent in natural products, and the gem-dimethyl group can
enhance metabolic stability and modulate binding affinity by occupying hydrophobic pockets
in target proteins.

e Introduction of Steric Bulk: As a bifunctional linker, the parent acid can be used to introduce
the sterically demanding 4,4-dimethylpentyl moiety into larger molecules, influencing their
conformational properties.

e Polymer Chemistry: Carboxylic acids and their derivatives are monomers for polymerization.
This molecule could be used to create specialty polyesters or polyamides with unique
physical properties imparted by the bulky, brominated side chain.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-bromo-4,4-dimethylpentanoic acid is not
available, data from the closely related 5-bromovaleric acid provides a strong basis for handling
procedures.[7]

o Hazards: Assumed to be corrosive. Causes severe skin burns and eye damage.[7] May
cause respiratory irritation.[7]

o Personal Protective Equipment (PPE):

[e]

Eye Protection: Wear chemical safety goggles or a face shield.[7]

o

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

[¢]

Skin and Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower
are readily accessible.[7]
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e Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
breathing vapors or mist. Wash hands thoroughly after handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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